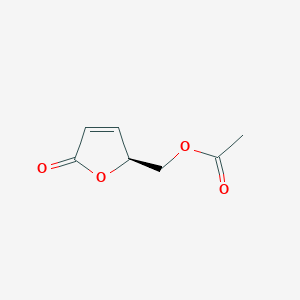
3-Methoxy-4-methyl-benzoic acid ethyl ester
Vue d'ensemble
Description
“3-Methoxy-4-methyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as Vanillic acid, ethyl ester; Ethyl vanillate; 4-Hydroxy-3-methoxybenzoic acid ethyl ester; Ethyl 4-hydroxy-3-methoxybenzoate; m-Anisic acid, 4-hydroxy-, ethyl ester; 3-Methoxy-4-hydroxybenzoic acid, ethyl ester .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with ammonia and primary or secondary alkyl amines to yield amides, a process known as aminolysis . They can also undergo reactions at the benzylic position .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 166.17 g/mol . Its exact mass and monoisotopic mass are 166.062994177 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 2 .Applications De Recherche Scientifique
Synthesis and Catalysis
The compound has been utilized in various synthetic pathways, demonstrating its versatility in organic synthesis. For example, studies have shown its involvement in the synthesis of complex molecules, highlighting its role in facilitating reactions under specific conditions. The compound serves as a precursor or intermediate in the synthesis of various derivatives, which are of interest in pharmaceuticals, agrochemicals, and materials science (Zha Hui-fang, 2011).
Catalytic Reduction Studies
In catalysis, the compound has been investigated for its role in the reduction processes. Research on its interaction with catalysts such as yttrium oxide under hydrogen has provided insights into the reduction mechanisms of benzoic acid derivatives, contributing to the development of more efficient catalytic systems (S. T. King & E. J. Strojny, 1982).
Material Science and Engineering
In the field of materials science, the compound's derivatives have been explored for their potential applications in creating new materials with desirable properties. Research into the functionalization of certain benzene derivatives has led to the development of materials with specific characteristics, which could have applications in various industries, from electronics to coatings (W. Dmowski & K. Piasecka-Maciejewska, 1998).
Antimicrobial Applications
The antimicrobial properties of phenolic compounds derived from similar chemical structures have been studied, indicating potential applications in the development of new antimicrobial agents. This research contributes to the ongoing search for new substances to combat microbial resistance, a major challenge in the medical field (H. Du et al., 2009).
Safety and Hazards
“3-Methoxy-4-methyl-benzoic acid ethyl ester” is moderately toxic by ingestion . It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, wash hands, forearms, and face thoroughly after handling, and remove the person to fresh air and keep comfortable for breathing if one feels unwell .
Mécanisme D'action
Target of Action
Similar compounds, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, which this compound is a part of, are known to undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical reactions .
Pharmacokinetics
The molecular weight of the compound, which is an important factor in determining its pharmacokinetic properties, is 1661739 .
Action Environment
The action of 3-Methoxy-4-methyl-benzoic acid ethyl ester can be influenced by various environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 3-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)10(7-9)13-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAUSENVGLLUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine](/img/structure/B3359476.png)
![6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide](/img/structure/B3359481.png)







![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)

![3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3359561.png)

